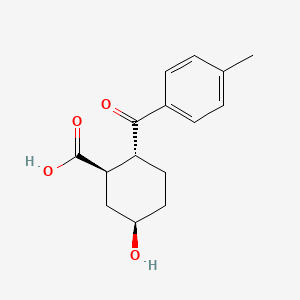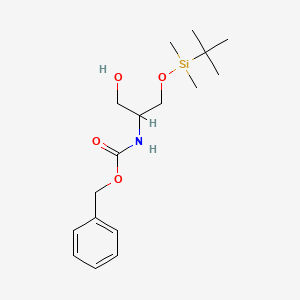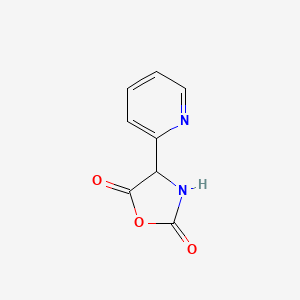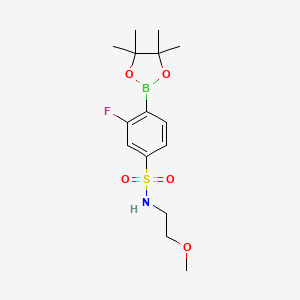
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid is a complex organic compound characterized by its unique molecular structure. This compound features a cyclohexane ring substituted with a hydroxy group, a benzoyl group, and a carboxylic acid group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the cyclohexane ring, which undergoes selective functionalization to introduce the hydroxy, benzoyl, and carboxylic acid groups. Key steps in the synthesis may include Friedel-Crafts acylation to introduce the benzoyl group, followed by oxidation and hydrolysis reactions to form the hydroxy and carboxylic acid groups, respectively. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions and advanced purification techniques to ensure consistent quality and scalability. Industrial production may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alcohols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a benzyl-substituted cyclohexane derivative.
Applications De Recherche Scientifique
(1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigating its potential biological activity and interactions with biomolecules.
Medicine: Exploring its potential therapeutic properties and use as a lead compound in drug discovery.
Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups may form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the benzoyl group may interact with hydrophobic pockets in proteins, further modulating their behavior. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1R*,2R*,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanecarboxylic acid include:
- (1R,2R,5R*)-5-hydroxy-2-benzoyl-cyclohexanecarboxylic acid**: Lacks the methyl group on the benzoyl ring.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexane**: Lacks the carboxylic acid group.
- (1R,2R,5R*)-5-hydroxy-2-(4-methyl-benzoyl)-cyclohexanone**: Contains a ketone group instead of the carboxylic acid group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H18O4 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
(1R,2R,5R)-5-hydroxy-2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-9-2-4-10(5-3-9)14(17)12-7-6-11(16)8-13(12)15(18)19/h2-5,11-13,16H,6-8H2,1H3,(H,18,19)/t11-,12-,13-/m1/s1 |
Clé InChI |
DKTQEFGHGHINGN-JHJVBQTASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)[C@@H]2CC[C@H](C[C@H]2C(=O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2CCC(CC2C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)








![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
